molecular formula C10H12N2O3 B1295151 4-(2-Nitrophenyl)morpholine CAS No. 5320-98-9

4-(2-Nitrophenyl)morpholine

Cat. No. B1295151
CAS RN: 5320-98-9
M. Wt: 208.21 g/mol
InChI Key: WABXKOMDIQWGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Nitrophenyl)morpholine is a chemical compound that has been studied for various applications, including its use as an intermediate in pharmaceutical synthesis and its pharmacological properties. The compound features a morpholine ring, which is a common moiety in drug design due to its versatility and favorable pharmacokinetic properties. The nitrophenyl group attached to the morpholine ring can participate in various chemical reactions, making it a valuable target for synthetic and medicinal chemistry research.

Synthesis Analysis

The synthesis of 4-(2-Nitrophenyl)morpholine derivatives has been explored in several studies. For instance, a series of 1-(p-nitrophenyl)-2-aminoethanol derivatives and their morpholine analogues were synthesized to investigate their pharmacological properties . Another study reported the synthesis of a novel series of 4-(2-aminophenyl)morpholines, which were characterized by various spectroscopic techniques . Additionally, the continuous production of an intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine, which is a key precursor for the synthesis of Linezolid, was optimized in micro- and millireactors .

Molecular Structure Analysis

The molecular structure of 4-(2-Nitrophenyl)morpholine derivatives has been elucidated using various analytical techniques. X-ray crystallography revealed that the morpholine ring typically adopts a chair conformation, which is a stable configuration for six-membered heterocycles . The nitro group's orientation relative to the morpholine ring can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

4-(2-Nitrophenyl)morpholine and its derivatives participate in a variety of chemical reactions. For example, the compound 4-nitrophenyl 4-morpholinylphosphonochloridate was used as a reagent for the synthesis of ribonucleoside mono-, di-, and tri-phosphates, demonstrating its utility in nucleotide chemistry . The aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with morpholine in acetonitrile was studied, revealing a catalytic six-membered cyclic transition state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Nitrophenyl)morpholine derivatives are influenced by their molecular structure. The presence of the nitro group can affect the compound's acidity, reactivity, and overall stability. The pharmacological evaluation of these compounds showed significant analgesic, anti-inflammatory, and antimicrobial activities, which are partly attributed to their chemical properties . The crystal structure of a morpholine–4-nitrophenol adduct was stabilized by various hydrogen bonds and C–H⋯O interactions, forming a three-dimensional network .

Scientific Research Applications

1. Environmental Science and Pollution Research

  • Application : Used in the catalytic degradation of phenothiazine dyes and cleaner reduction of 4-(4-nitrophenyl)morpholine (4NM) in the sodium borohydride (NaBH4) media .
  • Method : Halloysite nanotubes modified with gold nanoparticles (AuNPs-HNT) are prepared by wet chemical method . The catalyst is formulated by modifying the HNT support with a 0.964% metal loading using the HNT supports modified with 3-aminopropyl-trimethoxysilane (APTMS) coupling agent .
  • Results : The as-prepared AuNPs-HNT catalyst demonstrates dye degradation efficiency up to 96% in 10 and 11 min, respectively, and catalytic reduction of 4NM to 4-morpholinoaniline (MAN) is achieved up to 97% in 11 min, in the presence of NaBH4 .

2. Medicinal Chemistry

  • Application : Used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .
  • Method : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
  • Results : The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

3. Pharmaceutical Synthesis

  • Application : Used as a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
  • Method : The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was explored in Microfluidic devices .
  • Results : The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .

properties

IUPAC Name

4-(2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABXKOMDIQWGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201264
Record name Morpholine, 4-(o-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitrophenyl)morpholine

CAS RN

5320-98-9
Record name 4-(2-Nitrophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5320-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(o-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5320-98-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-(o-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Fluoronitrobenzene (5 g) and morpholine (7.2 g) were dissolved in ethanol (50 ml) and refluxed for 2 hr, before the ethanol was removed in vacuo. The resulting slurry was dissolved in ethyl acetate (30 ml) and washed with water (20 ml), dried over magnesium sulphate (2 g), and the solvent removed in vacuo to yield the title compound as an orange solid (7.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to General Procedure B, a mixture of 2-nitro chlorobenzene (79 mg, 0.50 mmol), morpholine (52 μL, 0.60 mmol), NaOt-Bu (67 mg, 0.70 mmol), Pd2(dba)3.CHCl3 (10 mg, 0.01 mmol) and 12f (0.4 mL of 0.05 M solution in PhMe) in PhMe (2.5 mL) was heated, cooled and filtered. Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (40% Et2O in hexane, silica gel) gave 52d (45 mg, 43%) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.79 (d, 1H, J=8.1 Hz), 7.52-7.47 (m, 1H), 7.15 (d, 1H, J=8.3 Hz), 7.10-7.06 (m, 1H), 3.85-3.83 (m, 4H), 3.07-3.04 (m, 4H); 13C NMR (75.5 MHz, CDCl3) δ 145.8, 143.7, 133.5, 125.9, 122.3, 120.9, 66.8, 52.1.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
catalyst
Reaction Step Two
Name
Yield
43%

Synthesis routes and methods III

Procedure details

A solution of Pd2(dba)3 [92 mg, 0.1 mmol (4.6 mg, 0.005 mmol, 2 mol % Pd per reaction)], ligand 1 (see FIG. 1) [168 mg, 0.4 mmol (8.4 mg, 0.02 mmol, 4 mol % per reaction)] and NaOt-Bu [40 mg, 0.4 mmol (2 mg, 0.02 mmol, 4 mol % per reaction)] were stirred in 10 mL DME (anhy). After 10 minutes, 0.5 mL of the solution was added via syringe to a test tube containing (under an Argon atmosphere) K3PO4 (148 mg, 0.7 mmol), 2-chloronitrobenzene (79 mg, 0.5 mmol), and morpholine (52 μL, 0.6 mmol). The test tube was capped (with a proper cap-no rubber septa) and heated at 100° C. for 18 hours. The reaction mixture was allowed to cool to r.t., diluted with ether and dodecane was added as an internal standard. The reaction mixture was purified by preparatory TLC (EtOAc/hexanes as the eluent) to yield 10 mg of the desired product (which was used for calibration with the internal standard). The GC yield was calculated to be 38%.
[Compound]
Name
ligand 1
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
148 mg
Type
reactant
Reaction Step Three
Quantity
79 mg
Type
reactant
Reaction Step Three
Quantity
52 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Nitrophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Nitrophenyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2-Nitrophenyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2-Nitrophenyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2-Nitrophenyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2-Nitrophenyl)morpholine

Citations

For This Compound
16
Citations
P Panneerselvam, MG Priya, NR Kumar… - Indian journal of …, 2009 - ncbi.nlm.nih.gov
In the present study, a novel series of 4-(2-aminophenyl) morpholines were synthesized and characterized by IR, 1 H-NMR, 13 C NMR and mass spectral analysis. The synthesized …
Number of citations: 44 www.ncbi.nlm.nih.gov
T Renaud, JP Hurvois, P Uriac - European Journal of Organic …, 2001 - Wiley Online Library
The electrochemical cyanation of various six‐membered N‐(2‐nitrophenyl) heterocyclic amines, including piperidine, morpholine, thiomorpholine, and N‐Boc‐protected piperazine …
D Conboy, F Al-Dabbagh - Arkivoc, 2020 - eprints.kingston.ac.uk
Spirocyclic oxetane ring-fused imidazo[4,5-f]benzimidazole and imidazo[5,4-f]benzimidazole are reported. Oxone-mediated ring-closures to give imidazobenzimidazoles require acid …
Number of citations: 1 eprints.kingston.ac.uk
A Nagaraj, M Aparna, PR Naik, S Raghuveer, GN Rao - chemistry-journal.org
A series of new 5-(4-fluorophenyl)-6-(2-morpholinophenyl)-3-aryl/heteryl-3, 3a, 5, 6-tetra-hydro [1, 3] thiazolo [4, 5-c] isoxazole 7 (aj) have been synthesized from 2-(4-fluorophenyl)-3-(2-…
Number of citations: 2 chemistry-journal.org
M Bakherad, Z Moosavi-Tekyeh, A Rezaeifard… - Green …, 2022 - pubs.rsc.org
In this work, a simple, green, and transition metal-free approach to the N-arylation of secondary amines with aryl halides in magnetized distilled water (MDW), as a solvent, is introduced. …
Number of citations: 0 pubs.rsc.org
V Goyal, J Gahtori, A Narani, P Gupta… - The Journal of …, 2019 - ACS Publications
Herein, we report commercially available carbon-supported-palladium (Pd/C)-catalyzed N-methylation of nitroarenes and amines using MeOH as both a C1 and a H 2 source. This …
Number of citations: 61 pubs.acs.org
N Mukherjee, T Chatterjee… - European Journal of …, 2015 - Wiley Online Library
A heterogeneous Co II /Al 2 O 3 catalyst efficiently catalyses the N‐arylation of N‐heterocycles and open‐chain secondary amines by activated chloroarenes and chloroheteroarenes …
D Conboy - 2020 - eprints.kingston.ac.uk
This thesis describes new oxidative transformations towards the synthesis of nitrogen-containing heterocyclic quinones. Chapter 1 provides a review of literature published over the past …
Number of citations: 2 eprints.kingston.ac.uk
M Sweeney, D Conboy, SI Mirallai, F Aldabbagh - Molecules, 2021 - mdpi.com
This review article provides a perspective on the synthesis of alicyclic and heterocyclic ring-fused benzimidazoles, imidazo[4,5-f]benzimidazoles, and imidazo[5,4-f]benzimidazoles. …
Number of citations: 20 www.mdpi.com
T Di Franco, M Stojanovic, SC Keller… - Helvetica Chimica …, 2016 - Wiley Online Library
A new series of Ni NNN pincer complexes were synthesized and characterized. The main difference among these complexes is the substituents on the side arm amino group(s). No …
Number of citations: 14 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.